molecular formula C12H17F B14497348 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 62927-03-1

1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane

Cat. No.: B14497348
CAS No.: 62927-03-1
M. Wt: 180.26 g/mol
InChI Key: KZIYCQKRQCDGRC-UHFFFAOYSA-N
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Description

1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[221]heptane is a bicyclic compound featuring a unique structure with a fluoroethenyl group and a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of a fluoroethenyl-substituted diene with a suitable dienophile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R)

Major Products Formed

Scientific Research Applications

1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive functional groups. The fluoroethenyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .

Properties

CAS No.

62927-03-1

Molecular Formula

C12H17F

Molecular Weight

180.26 g/mol

IUPAC Name

1-(1-fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C12H17F/c1-8-11(3,4)10-5-6-12(8,7-10)9(2)13/h10H,1-2,5-7H2,3-4H3

InChI Key

KZIYCQKRQCDGRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=C)F)C

Origin of Product

United States

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